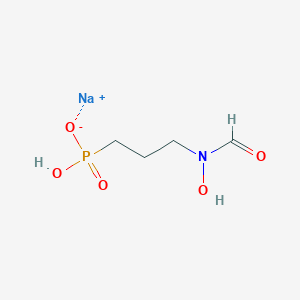

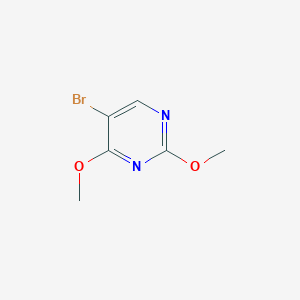

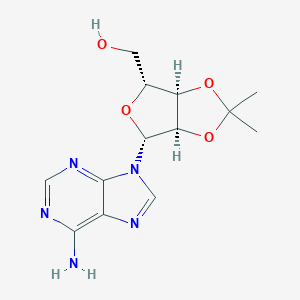

![molecular formula C12H19NO3S B014690 3-[ベンジル(ジメチル)アンモニオ]プロパン-1-スルホネート CAS No. 81239-45-4](/img/structure/B14690.png)

3-[ベンジル(ジメチル)アンモニオ]プロパン-1-スルホネート

説明

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate (BDS) is a zwitterionic surfactant derived from alkyl sulfonate. BDS is commonly used in a variety of industries, including cosmetics, pharmaceuticals, and food processing. BDS is also used in scientific research as a reagent for various biochemical and physiological applications.

科学的研究の応用

界面活性剤研究

BDAPSは、表面に吸着してミセルを形成できる両親媒性構造を持つため、界面活性剤研究で利用されています。この特性は、石油生産、パーソナルケア、医薬品、食品産業など、さまざまな産業で不可欠です 。従来の界面活性剤と比較して臨界ミセル濃度(CMC)を下げることができるため、表面パラメーターと生物活性の研究に役立ちます。

腐食抑制

腐食科学の分野では、BDAPS誘導体は、酸性溶液中での軟鋼の腐食抑制剤として研究されています。その効率は疎水性と温度の影響を受け、より長い疎水性鎖は金属表面への吸着が向上するため、効率が高くなります 。これらの特性は、腐食性の環境から工業用材料を保護するために不可欠です。

抗菌活性

BDAPSの抗菌活性は、アミド基を持つ新しいカチオン性界面活性剤の開発において重要です。研究によると、これらの界面活性剤は、細菌、酵母、真菌に対して良好な活性を示しており、消毒剤や抗菌剤として使用できる可能性があります 。

熱力学的研究

BDAPSは、界面活性剤の吸着とミセル化の過程を理解するための熱力学的研究で使用されます。表面張力の測定値と熱力学的パラメーターを分析することにより、研究者は、温度や疎水性鎖の長さなど、これらのプロセスに影響を与える要因に関する洞察を得ることができます 。

作用機序

Target of Action

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, also known as NDSB-256 , is primarily targeted towards proteins such as chicken egg white lysozyme and E. coli β-galactosidase . These proteins play crucial roles in biological processes, with lysozyme involved in the immune response and β-galactosidase in lactose metabolism.

Mode of Action

As a non-detergent sulfobetaine, NDSB-256 acts as a mild solubilizing and stabilizing agent . It interacts with its protein targets, helping to maintain their native conformation and preventing aggregation . This interaction results in the restoration of enzymatic activity in denatured proteins .

Pharmacokinetics

As a zwitterionic compound, it is expected to have good water solubility , which could potentially influence its bioavailability.

Result of Action

The primary result of NDSB-256’s action is the restoration of enzymatic activity in denatured proteins . At a concentration of 1M, NDSB-256 can restore 30% of the enzymatic activity of denatured egg white lysozyme, and at 800mM, it can restore 16% of the enzymatic activity of denatured β-galactosidase .

Action Environment

The action of NDSB-256 is influenced by environmental factors such as pH and temperature. As a zwitterionic compound, NDSB-256 retains its zwitterionic character over a broad pH range . This means that its efficacy and stability are likely to be maintained across different physiological conditions.

生化学分析

Biochemical Properties

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate plays a significant role in biochemical reactions. It interacts with enzymes and proteins such as chicken egg white lysozyme and E. coli β-galactosidase . The nature of these interactions involves the restoration of enzymatic activity of these denatured proteins .

Cellular Effects

The effects of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate on cells and cellular processes are primarily related to its ability to reduce aggregation and significantly improve protein renaturation . This implies that it may influence cell function by aiding in the proper folding and functioning of proteins.

Molecular Mechanism

At the molecular level, 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate exerts its effects through its interactions with biomolecules. It acts as a stabilizing agent, helping to restore the enzymatic activity of denatured proteins . This suggests that it may have a role in enzyme activation and changes in gene expression related to protein synthesis and function.

Temporal Effects in Laboratory Settings

In laboratory settings, 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate shows temporal changes in its effects. At a concentration of 1M, it can restore 30% of the enzymatic activity of denatured egg white lysozyme, and at 800mM, it can restore 16% of the enzymatic activity of denatured β-galactosidase . This indicates that the compound’s effectiveness may vary over time and concentration.

特性

IUPAC Name |

3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJASPJNLSQOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

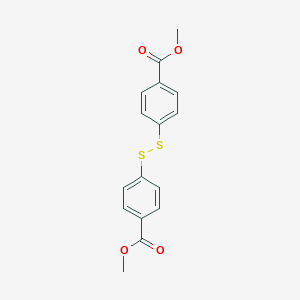

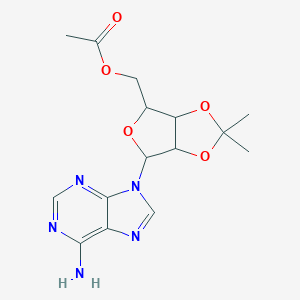

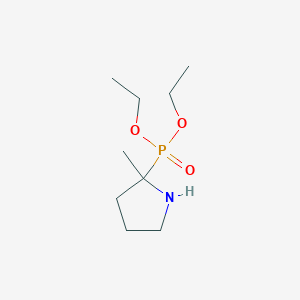

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)